![molecular formula C28H24FN5O4S B2390975 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide CAS No. 959561-20-7](/img/structure/B2390975.png)
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide” is a complex organic molecule with the molecular formula C28H24FN5O4S and a molecular weight of 545.59 . It is not intended for human or veterinary use and is available for research use only.
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with several functional groups present. These include an imidazo[1,2-c]quinazolin-2-yl group, a sulfanyl group, a fluoroanilino group, and a methoxyphenylmethyl group . The presence of these groups suggests that the compound may have interesting chemical properties and potential biological activity.Physical And Chemical Properties Analysis
The compound has a molecular weight of 545.59 g/mol . It also has a computed XLogP3-AA value of 3.1, which is a measure of its lipophilicity . This could influence its solubility and its ability to cross biological membranes. It has 2 hydrogen bond donors and 8 hydrogen bond acceptors , which could also impact its interactions with other molecules.Applications De Recherche Scientifique
Structural Analysis and Property Evaluation
Research on structurally similar compounds to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide has led to insights into their structural aspects and properties. Studies have shown that certain amide-containing isoquinoline derivatives exhibit unique properties when treated with mineral acids, leading to forms like gels or crystalline solids. These structural evaluations contribute significantly to understanding the compound's potential interactions and stability under different conditions, highlighting their importance in scientific research (Karmakar, Sarma, & Baruah, 2007).
Antimicrobial and Antifungal Activity
Compounds with structural similarities have been synthesized and evaluated for their biological activity, including antimicrobial and antifungal effects. Such studies are crucial for determining the potential therapeutic applications of these compounds, including the one . Their significant biological activity against various standard strains demonstrates their relevance in the development of new antimicrobial and antifungal agents (ANISETTI & Reddy, 2012).
Analgesic Properties
Investigations into compounds closely related to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide have revealed their potential analgesic properties. These studies are pivotal in exploring new pain management solutions, as they provide a basis for further development and optimization of analgesic drugs. The significant analgesic activity observed in these compounds underscores their importance in pharmaceutical research (Osarodion, 2023).
Anti-Cancer Applications
The exploration of novel precursors for anti-cancer agents has included structures analogous to 2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide. These studies target specific enzymes over-expressed in solid tumors, aiming to develop compounds with enhanced binding affinity. Such research is critical for the advancement of targeted cancer therapies, offering hope for more effective and less toxic treatment options (Shareef & Shareef, 2021).
Propriétés
IUPAC Name |
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24FN5O4S/c1-38-23-9-5-2-6-17(23)15-30-24(35)14-22-27(37)34-26(32-22)20-7-3-4-8-21(20)33-28(34)39-16-25(36)31-19-12-10-18(29)11-13-19/h2-13,22H,14-16H2,1H3,(H,30,35)(H,31,36) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXCYPNCSWIHGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NC5=CC=C(C=C5)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24FN5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-4-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B2390892.png)
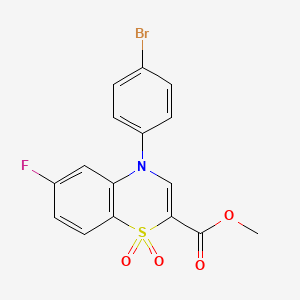
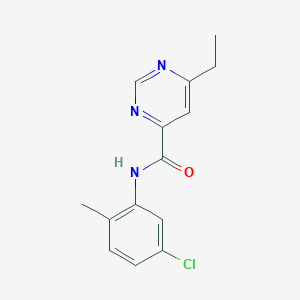


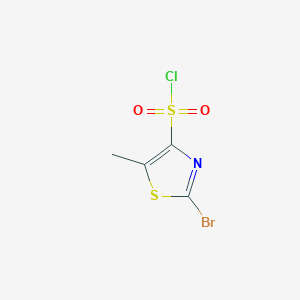

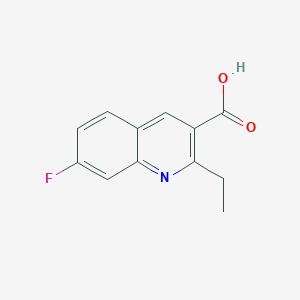
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2390909.png)
![(E)-3-((3,4-dimethylphenyl)sulfonyl)-N1-(furan-2-ylmethylene)-1H-pyrrolo[2,3-b]quinoxaline-1,2-diamine](/img/structure/B2390910.png)
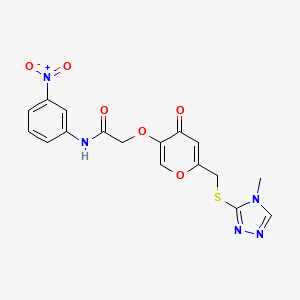
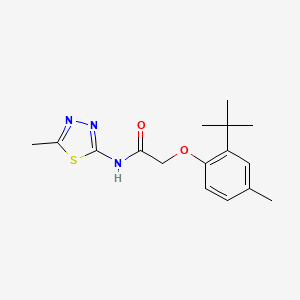
![[4-(7-Chloroquinolin-4-yl)piperazin-1-yl]-phenylmethanone](/img/structure/B2390914.png)
![2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2390915.png)